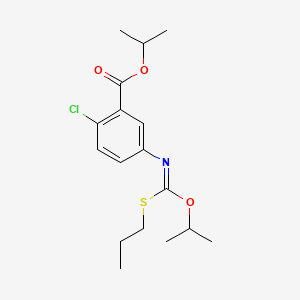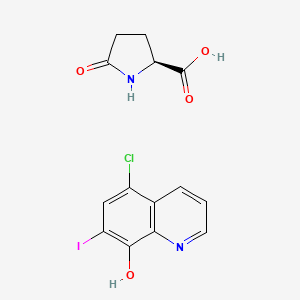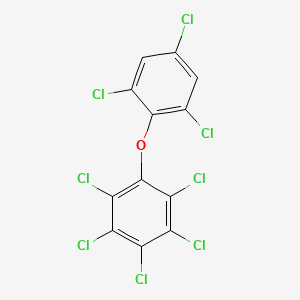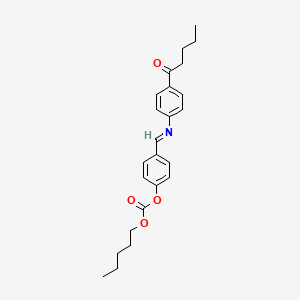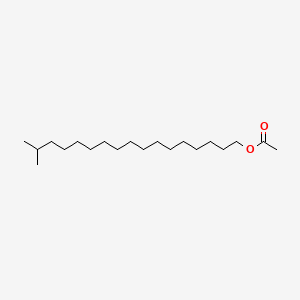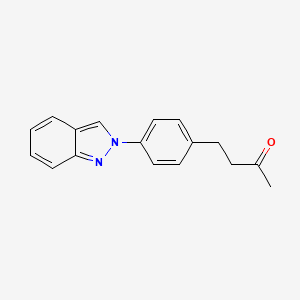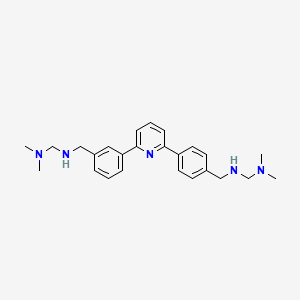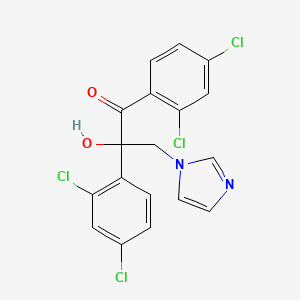
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(5-deoxy-5-fluoro-beta-L-ribofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(5-deoxy-5-fluoro-beta-L-ribofuranosyl)- is a synthetic nucleoside analog. Compounds of this class are often used in medicinal chemistry due to their potential antiviral and anticancer properties. These compounds mimic the structure of natural nucleosides and can interfere with nucleic acid synthesis in cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a modified sugar moiety with a heterocyclic base. For this compound, the synthesis might involve:
Preparation of the sugar moiety: The 5-deoxy-5-fluoro-beta-L-ribofuranosyl part can be synthesized from ribose through a series of chemical modifications, including fluorination and deoxygenation.
Coupling with the base: The brominated pyrimidinedione can be coupled with the modified sugar using glycosylation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves:
Large-scale synthesis: Using optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Quality control: Analytical methods like HPLC, NMR, and mass spectrometry are employed to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sugar moiety.
Reduction: Reduction reactions might be less common but could occur under specific conditions.
Substitution: The bromine atom in the pyrimidinedione ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxidized derivatives of the sugar moiety.
Reduction: Formation of reduced derivatives, though less common.
Substitution: Formation of substituted pyrimidinedione derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of analogs: Used as a starting material for the synthesis of other nucleoside analogs.
Biology
Enzyme studies: Used to study the interaction with enzymes involved in nucleic acid metabolism.
Medicine
Antiviral agents: Potential use in the development of antiviral drugs.
Anticancer agents: Potential use in the development of anticancer drugs.
Industry
Pharmaceuticals: Used in the production of pharmaceutical compounds.
Wirkmechanismus
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to:
Inhibition of nucleic acid synthesis: By acting as chain terminators or inhibitors of polymerases.
Disruption of cellular processes: By interfering with DNA or RNA synthesis, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(beta-D-arabinofuranosyl)
- 2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-(beta-D-ribofuranosyl)
Uniqueness
- Bromine substitution : The presence of a bromine atom can influence the compound’s reactivity and biological activity.
- Fluorinated sugar moiety : The fluorine atom in the sugar moiety can enhance the compound’s stability and interaction with biological targets.
Eigenschaften
CAS-Nummer |
38817-30-0 |
|---|---|
Molekularformel |
C9H10BrFN2O5 |
Molekulargewicht |
325.09 g/mol |
IUPAC-Name |
5-bromo-1-[(2S,3S,4R,5R)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrFN2O5/c10-3-2-13(9(17)12-7(3)16)8-6(15)5(14)4(1-11)18-8/h2,4-6,8,14-15H,1H2,(H,12,16,17)/t4-,5-,6-,8-/m0/s1 |
InChI-Schlüssel |
ONUVAOQZEVZTLW-TYQACLPBSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CF)O)O)Br |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CF)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



